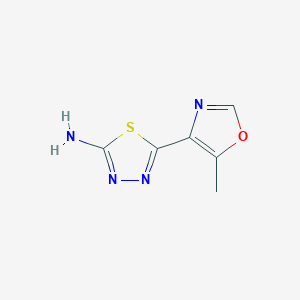

2-Amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole

Description

2-Amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 5-methyl-4-oxazolyl moiety at position 3. This structure combines the electron-rich thiadiazole ring with the oxazole heterocycle, which may confer unique electronic and steric properties.

Properties

Molecular Formula |

C6H6N4OS |

|---|---|

Molecular Weight |

182.21 g/mol |

IUPAC Name |

5-(5-methyl-1,3-oxazol-4-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C6H6N4OS/c1-3-4(8-2-11-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10) |

InChI Key |

NSGWZLFXAOOODT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CO1)C2=NN=C(S2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and spectroscopic properties of 1,3,4-thiadiazoles are highly dependent on substituent groups. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Fluorescence and Electronic Properties

- Dual Fluorescence : TS exhibits dual fluorescence due to molecular aggregation and charge transfer facilitated by the ortho-hydroxyphenyl group . The oxazolyl group in the target compound may similarly enable charge transfer, though its methyl substituent could reduce polarity compared to TS.

Preparation Methods

Multi-Step Synthesis via Hydrazide Intermediates

An alternative approach involves constructing the oxazolyl moiety post-thiadiazole formation, as demonstrated in the synthesis of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives.

Stepwise Procedure

- Thiadiazole Core Synthesis : Prepare 2-amino-5-carboxy-1,3,4-thiadiazole via cyclodehydration of thiosemicarbazide and a dicarboxylic acid derivative.

- Hydrazide Formation : React the carboxylic acid group with hydrazine to yield 2-amino-5-hydrazinylcarbonyl-1,3,4-thiadiazole.

- Oxazole Cyclization : Treat the hydrazide with α-hydroxyamide derivatives under dehydrating conditions (e.g., POCl₃ or PPA) to form the oxazolyl ring.

Advantages:

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

| Method | Yield Range | Scalability | Key Challenges |

|---|---|---|---|

| Cyclodehydration | 70–85% | High | Synthesis of 5-methyl-4-oxazolecarboxylic acid |

| Multi-Step Hydrazide | 60–75% | Moderate | Multi-step purification requirements |

Structural Characterization and Validation

Critical analytical data for 2-amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole align with reported benchmarks for analogous compounds:

Industrial and Regulatory Considerations

- Safety : Reactions involving PPA and sulfuric acid necessitate corrosion-resistant equipment and stringent temperature control.

- Purity Standards : Commercial batches (e.g., Thermo Scientific’s 2-amino-5-methyl-1,3,4-thiadiazole) adhere to ≥96% purity via HClO₄ titration, a benchmark applicable to the target compound.

Q & A

Basic Research Question

- NMR and IR spectroscopy : Identify functional groups (e.g., amino, oxazolyl) and confirm ring cyclization .

- X-ray crystallography : Resolve bond lengths and angles in the thiadiazole-oxazole hybrid structure .

- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

What are the primary biological activities reported for this compound, and what assays validate them?

Basic Research Question

- Antimicrobial activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values linked to apoptosis induction .

- Receptor targeting : Adenosine A₃ receptor antagonism studied via competitive binding assays .

How can reaction pathways be optimized for regioselective functionalization of the thiadiazole ring?

Advanced Research Question

- Catalyst selection : Use Pd/Cu catalysts for cross-coupling reactions at position 5 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the amino group .

- Temperature control : Lower temperatures (0–5°C) favor sulfoxide formation during oxidation .

What mechanistic studies are required to elucidate its interaction with biological targets?

Advanced Research Question

- Enzyme inhibition assays : Measure competitive vs. non-competitive binding using Lineweaver-Burk plots .

- Molecular docking : Simulate binding poses with adenosine A₃ receptors or bacterial enzymes (e.g., dihydrofolate reductase) .

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .

What computational approaches best predict the compound’s reactivity and pharmacokinetics?

Advanced Research Question

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. bromo groups) with logP and bioavailability .

- MD simulations : Study membrane permeability using lipid bilayer models .

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration and toxicity .

How can contradictory data on biological efficacy across studies be resolved?

Advanced Research Question

- Standardized protocols : Harmonize assay conditions (e.g., cell line passage number, incubation time) .

- Dosage-response curves : Compare IC₅₀ values under identical nutrient/media conditions .

- Meta-analysis : Pool data from structurally similar thiadiazoles to identify trends in substituent-activity relationships .

What stability protocols are recommended for long-term storage of this compound?

Basic Research Question

- Storage conditions : -20°C under argon, with desiccants to prevent hydrolysis .

- Degradation monitoring : Use HPLC-UV at 254 nm to track purity over time .

- Light sensitivity : Amber vials prevent photodegradation of the oxazolyl group .

What strategies improve the selectivity of this compound against resistant microbial strains?

Advanced Research Question

- Structural hybridization : Combine with fluoroquinolone or β-lactam motifs to bypass resistance .

- Synergistic studies : Test with efflux pump inhibitors (e.g., reserpine) to enhance intracellular accumulation .

- Biofilm disruption : Use crystal violet assays to quantify inhibition of bacterial adhesion .

Which synthetic routes enable selective modification of the oxazolyl vs. thiadiazole moieties?

Advanced Research Question

- Protecting groups : Boc for amino group protection during oxazolyl bromination .

- Cross-coupling : Suzuki-Miyaura reactions target the oxazolyl ring without affecting the thiadiazole .

- Click chemistry : Azide-alkyne cycloaddition selectively functionalizes the thiadiazole’s amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.